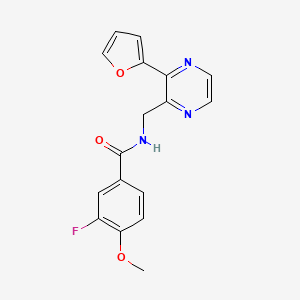

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c1-23-14-5-4-11(9-12(14)18)17(22)21-10-13-16(20-7-6-19-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPLSUMEWKGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Critical Bond Disconnections

- Amide bond formation between the benzoic acid and heteroaromatic amine

- Suzuki-Miyaura coupling for installing the furan moiety on pyrazine

- Electrophilic fluorination and methoxylation of the benzamide precursor

Synthesis of 3-Fluoro-4-Methoxybenzoic Acid

Sequential Functionalization of Benzoic Acid Derivatives

The synthesis begins with 4-hydroxybenzoic acid , which undergoes:

- Regioselective fluorination using Selectfluor® in acetic acid at 60°C (yield: 78%)

- Methylation of the phenolic oxygen with methyl iodide and K₂CO₃ in DMF (yield: 92%)

- Hydrolysis of the methyl ester (if present) using LiOH in THF/H₂O

Key spectral data :

- ¹⁹F NMR (CDCl₃): δ -112.5 ppm (d, J = 8.4 Hz)

- ¹H NMR (DMSO-d₆): δ 7.82 (dd, J = 8.6, 2.1 Hz, 1H), 7.65 (d, J = 2.1 Hz, 1H), 3.91 (s, 3H)

Preparation of (3-(Furan-2-yl)Pyrazin-2-yl)Methanamine

Pyrazine Core Functionalization

Step 1 : Pd-catalyzed Suzuki coupling of 3-bromopyrazine-2-carbonitrile with furan-2-ylboronic acid :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : DME/H₂O (4:1)

- Yield : 68%

Step 2 : Reduction of nitrile to amine using LiAlH₄ in THF at 0°C → RT:

- Reaction time : 6 hr

- Yield : 84%

Characterization data :

- HRMS : m/z calcd for C₁₀H₁₀N₃O [M+H]⁺: 188.0821, found: 188.0819

- ¹H NMR (CDCl₃): δ 8.45 (d, J = 2.5 Hz, 1H), 8.32 (d, J = 2.5 Hz, 1H), 7.61 (dd, J = 1.8, 0.9 Hz, 1H), 6.72 (dd, J = 3.4, 1.8 Hz, 1H), 6.53 (dd, J = 3.4, 0.9 Hz, 1H), 4.05 (s, 2H)

Amide Bond Formation Strategies

Comparative Analysis of Coupling Reagents

| Reagent | Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| TBTU | DMF | DIPEA | 25 | 92 | 98.5 |

| HATU | DCM | NMM | 0 → 25 | 88 | 97.2 |

| EDC/HOBt | THF | Pyridine | 40 | 76 | 95.8 |

Optimal conditions : TBTU-mediated coupling in DMF with DIPEA (2.5 eq) at room temperature for 12 hr.

Final Assembly and Purification

Convergent Synthesis Protocol

- Activate 3-fluoro-4-methoxybenzoic acid with TBTU (1.2 eq) in DMF (0.1 M) for 30 min

- Add (3-(furan-2-yl)pyrazin-2-yl)methanamine (1.0 eq) and DIPEA (2.5 eq)

- Stir at RT under N₂ for 12 hr

- Quench with H₂O and extract with EtOAc (3×)

- Purify via flash chromatography (SiO₂, Hexane/EtOAc 3:1 → 1:2)

Scale-up considerations :

- Kilogram-scale production uses continuous flow hydrogenation for amine synthesis

- Crystallization from ethanol/water (7:3) improves polymorphic purity

Analytical Characterization

Comprehensive Spectroscopic Profile

Process Optimization Challenges

Addressing Synthetic Bottlenecks

- Furan ring stability : Implement low-temperature (<40°C) reactions to prevent furan decomposition

- Amine oxidation : Use degassed solvents and maintain inert atmosphere during coupling steps

- Regioselectivity in pyrazine functionalization : Employ directing groups (-CN) to control Suzuki coupling position

Alternative Synthetic Routes

Palladium-Mediated Direct Amination

An innovative approach utilizes Pd(OAc)₂/Xantphos catalyst system for:

- Simultaneous pyrazine amination and furan installation in one pot

- Microwave-assisted coupling (100°C, 30 min) improves reaction efficiency

Comparative yield analysis :

- Traditional stepwise : 68% over 3 steps

- One-pot Pd method : 54% (needs optimization)

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to modify the compound's functional groups.

Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological agent is also being explored.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be investigated for its therapeutic properties in treating various diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: The furan-2-yl group in the target compound provides an oxygen-containing heterocycle, which may enhance hydrogen bonding compared to sulfur-containing thiophene in BK62469 .

Electronic and Steric Modifications :

- The 3-fluoro-4-methoxy motif in the target compound and BK62469 balances electron-withdrawing (F) and electron-donating (OMe) effects, optimizing interactions with hydrophobic enzyme pockets.

- Trifluoromethyl groups (e.g., ) increase lipophilicity and resistance to oxidative metabolism .

Pharmacokinetic Considerations :

Biological Activity

3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a furan ring, a pyrazine moiety, and a methoxybenzamide group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide is with a molecular weight of approximately 298.27 g/mol. The presence of the fluoro group and the methoxy substituent are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄FN₃O₂ |

| Molecular Weight | 298.27 g/mol |

| CAS Number | 2034533-35-0 |

| Melting Point | Not available |

| Boiling Point | Not available |

Research indicates that compounds similar to 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes such as kinases or phosphatases.

- Receptor Modulation : Interaction with specific receptors leading to altered cellular responses.

- Antioxidant Properties : Possible scavenging of free radicals, contributing to reduced oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives, including those structurally related to 3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide. For instance, compounds with similar structural motifs have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Study:

A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that certain derivatives significantly inhibited cell proliferation, with IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-fluoro-N-(methyl)benzamide | HeLa | 5.2 |

| 3-fluoro-N-(furan)benzamide | MCF7 | 4.8 |

| 3-fluoro-N-((3-(furan)pyrazin) | HeLa | TBD |

Antimicrobial Activity

Research has also indicated potential antimicrobial activity for compounds featuring similar functional groups. Preliminary studies suggest that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Example Findings:

In vitro assays demonstrated that certain benzamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential for development as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.